3-(Thiophen-2-yl)prop-2-ynoic acid CAS 4843-44-1 properties
3-(Thiophen-2-yl)prop-2-ynoic acid CAS 4843-44-1 properties
The following technical guide details the properties, synthesis, and applications of 3-(Thiophen-2-yl)prop-2-ynoic acid (CAS 4843-44-1).
A Critical Scaffold for Heterocyclic Synthesis and Decarboxylative Coupling
Executive Summary
3-(Thiophen-2-yl)prop-2-ynoic acid (CAS 4843-44-1), also known as 3-(2-thienyl)propiolic acid, is a conjugated heteroaromatic alkynyl carboxylic acid. It serves as a high-value intermediate in organic synthesis, particularly in the construction of fused heterocyclic systems (such as thieno[3,2-b]thiophenes) and as a substrate in transition-metal-catalyzed decarboxylative cross-coupling reactions. Its unique structure combines an electron-rich thiophene ring with an electron-deficient alkyne-carboxylic acid moiety, making it a versatile "push-pull" system for advanced chemical transformations.
Physicochemical Profile
The following data aggregates confirmed experimental values and calculated properties for CAS 4843-44-1.
| Property | Value | Note |
| IUPAC Name | 3-(Thiophen-2-yl)prop-2-ynoic acid | |
| CAS Number | 4843-44-1 | |
| Molecular Formula | C₇H₄O₂S | |
| Molecular Weight | 152.17 g/mol | |
| Physical Form | Solid (Crystalline powder) | Typically white to light yellow/beige.[1] |
| Solubility | Soluble in DMSO, MeOH, DMF; Slightly soluble in water. | Acidic functionality aids solubility in basic aqueous media.[2] |
| pKa (Calc.) | ~1.8 - 2.5 | Acidic due to sp-hybridized carbon attachment.[2] |
| Melting Point | Solid at RT | Refer to specific lot CoA; typically >100°C for this class.[2][3] |
| Boiling Point (Pred.) | ~320°C | Decomposes before boiling at atm pressure.[2] |
Synthetic Methodology
The most robust route to 3-(Thiophen-2-yl)prop-2-ynoic acid utilizes a Sonogashira Cross-Coupling followed by hydrolysis (if using an ester) or direct coupling with propiolic acid. The following protocol describes the direct coupling approach, which is atom-economical and avoids a deprotection step.
Protocol: Pd/Cu-Catalyzed Sonogashira Coupling
Objective: Synthesis of CAS 4843-44-1 from 2-bromothiophene and propiolic acid.
Reagents:
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Substrate: 2-Bromothiophene (1.0 equiv)
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Coupling Partner: Propiolic acid (1.2 equiv)[2]
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)[2]
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Co-Catalyst: Copper(I) iodide [CuI] (1-2 mol%)[2]
-
Base: Triethylamine (Et₃N) (3.0 equiv)[2]
-
Solvent: THF or DMF (anhydrous)[2]
Step-by-Step Workflow:
-
Inertion: Flame-dry a two-neck round-bottom flask and purge with Argon (Ar) or Nitrogen (N₂).[2]
-
Dissolution: Add 2-bromothiophene and anhydrous THF to the flask.
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ and CuI to the stirring solution under Ar flow. The solution typically turns dark.
-
Base Addition: Add Et₃N dropwise.[2]
-
Alkyne Addition: Slowly add propiolic acid (dissolved in minimal THF) via syringe pump or dropping funnel to control the exotherm and prevent homocoupling.[2]
-
Reaction: Stir at Room Temperature (RT) for 1 hour, then heat to 50°C for 4–6 hours. Monitor via TLC (SiO₂; Hexane/EtOAc 3:1) or LC-MS.[2]
-
Work-up:
-
Evaporate THF under reduced pressure.
-
Redissolve residue in EtOAc and wash with 1M HCl (to protonate the acid and remove amine salts).[2]
-
Wash organic layer with brine, dry over Na₂SO₄, and filter.
-
-
Purification: Recrystallize from Hexane/EtOAc or perform column chromatography (acidified silica) to yield the off-white solid product.
Figure 1: Sonogashira coupling pathway for the synthesis of 3-(Thiophen-2-yl)prop-2-ynoic acid.
Reactivity & Applications
The chemical behavior of CAS 4843-44-1 is defined by the interplay between the electron-rich thiophene ring and the electron-withdrawing alkynyl acid.
Decarboxylative Cross-Coupling
This compound is a prime substrate for decarboxylative couplings, a "green" alternative to traditional organometallic reagents.[2] The carboxylic acid group acts as a traceless directing group that is extruded as CO₂.[2]
-
Mechanism: An oxidative addition of an aryl halide to a Pd center is followed by transmetallation with the in situ generated alkynyl-metal species (formed via loss of CO₂).[2]
-
Utility: Allows for the synthesis of unsymmetrical diaryl alkynes without using unstable organolithium or magnesium reagents.[2]
Synthesis of Fused Heterocycles
The alkyne moiety is susceptible to nucleophilic attack and cyclization.[2]
-
Thieno[3,2-b]thiophenes: Reaction with sulfur nucleophiles or direct cyclization protocols can fuse a second sulfur-containing ring onto the thiophene backbone. These fused systems are critical in the development of organic semiconductors (OFETs) and conducting polymers.[2]
Click Chemistry & Bioconjugation
As a terminal alkyne equivalent (after potential decarboxylation or direct use), it can participate in CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) to attach thiophene moieties to biological targets or material surfaces.
Figure 2: Primary reactivity modes and application vectors for CAS 4843-44-1.
Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Statement | Description | Precautionary Measures |
| H302 | Harmful if swallowed. | Wash hands thoroughly after handling.[2] Do not eat/drink in lab. |
| H315 | Causes skin irritation.[2] | Wear nitrile gloves and lab coat.[2] |
| H319 | Causes serious eye irritation.[2] | Wear safety goggles (ANSI Z87.1).[2] |
| H335 | May cause respiratory irritation.[2] | Use only in a fume hood.[2] Avoid dust generation.[2] |
Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed in a dry, well-ventilated place. Light sensitive—store in amber vials.
References
-
Sigma-Aldrich. Product Specification: 3-(Thiophen-2-yl)prop-2-ynoic acid (CAS 4843-44-1).[2][4]Link[2]
-
PubChem. Compound Summary: 3-(Thiophen-2-yl)prop-2-ynoic acid.[1][2][5][6][7][8][9][10] National Library of Medicine. Link
-
Moon, J. et al. "Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Halides."[2] Journal of Organic Chemistry, 2008. (Contextual citation for decarboxylative mechanism).
-
Fuller, L. S. et al. "Synthesis of Thieno[3,2-b]thiophenes."[2] J. Chem. Soc., Perkin Trans. 1, 1997.[2] (Reference for fused ring synthesis applications).
Sources
- 1. chem960.com [chem960.com]
- 2. 3-(2-Thienyl)propanoic acid | C7H8O2S | CID 703169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. 3-(Thiophen-2-yl)prop-2-ynoic acid | 4843-44-1 [sigmaaldrich.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Koperpoeder, min. 99,7% pa, <63 µm, 500 g, plastic verpakking. [scisupplies.eu]
- 10. PubChemLite - 3-(thiophen-2-yl)prop-2-ynoic acid (C7H4O2S) [pubchemlite.lcsb.uni.lu]
